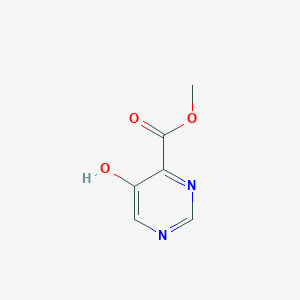
Methyl 5-hydroxypyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxypyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C6H6N2O3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-hydroxypyrimidine-4-carboxylate can be synthesized through several methods. One common approach involves the hydroxymethylation reaction of methyl pyrimidine. Specifically, p-methyl pyrimidine is heated and reacted with methanol and a base catalyst to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxypyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,5-dicarboxylic acid, while reduction could produce methyl 5-aminopyrimidine-4-carboxylate.
Scientific Research Applications
Methyl 5-hydroxypyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-hydroxypyrimidine-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to altered cellular processes. The compound’s effects can be attributed to its ability to modulate signaling pathways, such as the NF-kB inflammatory pathway, and induce changes in gene expression .
Comparison with Similar Compounds
Methyl 5-hydroxypyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 4-hydroxypyrimidine-5-carboxylate: This compound has a similar structure but differs in the position of the hydroxyl and carboxylate groups.
Pyrimidopyrimidines: These bicyclic compounds consist of two fused pyrimidine rings and exhibit different chemical and biological properties.
Uniqueness: this compound is unique due to its specific functional groups and their positions on the pyrimidine ring
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for drug development and other applications.
Properties
CAS No. |
1211538-35-0 |
|---|---|
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
methyl 5-hydroxypyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)5-4(9)2-7-3-8-5/h2-3,9H,1H3 |
InChI Key |
JUJRZCLRQXXRQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=NC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















